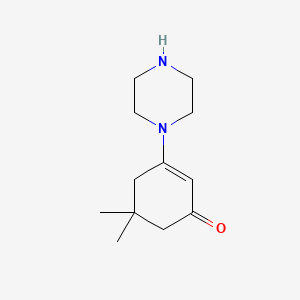

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone

Description

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone is a cyclohexenone derivative featuring a piperazine substituent at the 3-position and two methyl groups at the 5,5-positions. The piperazine moiety enhances solubility and bioavailability, while the cyclohexenone core provides rigidity for selective interactions .

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-3-piperazin-1-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2)8-10(7-11(15)9-12)14-5-3-13-4-6-14/h7,13H,3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZCCWWVXDLTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone typically involves the reaction of cyclohexanone with piperazine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone in anticancer research. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antibiotic development .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have indicated that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. Therefore, this compound may be explored for its potential to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity Assessment

A recent experimental study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated to be around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 10 |

| 10 | 65 | 25 |

| 15 | 45 | 50 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various pathogens using a disk diffusion method. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Bacillus subtilis | 12 |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog 1: 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]-cyclohex-2-enone

CAS : 332144-70-4

Molecular Formula : C₁₅H₂₅N₃O

Key Differences :

- Replaces the piperazine group with a piperidine ring.

- Introduces a methylamino linker between the cyclohexenone and piperidine. Implications:

- Piperidine’s reduced basicity compared to piperazine may alter receptor binding.

- The methylamino linker increases molecular weight (MW = 263.38 g/mol) and may enhance conformational flexibility .

Structural Analog 2: 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone

CAS : 353470-05-0

Molecular Formula : C₁₄H₂₅N₃O

Key Differences :

Structural Analog 3: 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethylcyclohex-2-en-1-one

CAS: Not available Molecular Formula: C₁₉H₂₀ClF₃N₃O Key Differences:

- Incorporates a chloro-trifluoromethyl-pyridinyl substituent on the piperazine ring.

Implications : - The electron-withdrawing trifluoromethyl group enhances metabolic stability.

- Chlorine and aromatic pyridine may improve target affinity in kinase or GPCR inhibition .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone | Not specified | C₁₂H₁₉N₃O | 221.30 | Piperazine at C3 |

| 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]-cyclohex-2-enone | 332144-70-4 | C₁₅H₂₅N₃O | 263.38 | Piperidine, methylamino linker |

| 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone | 353470-05-0 | C₁₄H₂₅N₃O | 251.37 | Ethylamino spacer, piperazine |

| 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethylcyclohex-2-en-1-one | N/A | C₁₉H₂₀ClF₃N₃O | 413.83 | Chloro-trifluoromethyl-pyridinyl |

Biological Activity

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexenone core substituted with a piperazine ring. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, potentially by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast cancer and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation .

The biological effects of this compound are attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes, such as kinases involved in cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors that modulate signaling pathways related to inflammation and cancer progression.

- Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, leading to reduced viability and increased apoptosis .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Study 2: Anticancer Activity

A series of experiments conducted on prostate cancer cell lines (PC-3 and DU145) revealed that treatment with the compound resulted in IC50 values of approximately 2.226 μM and 1.67 μM, respectively. These results indicate potent anticancer activity and suggest further exploration for therapeutic applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,5-Dimethyl-3-(4-propoxyanilino)cyclohex-2-enone | Structure | Antimicrobial, Anticancer |

| 5,5-Dimethyl-3-(phenylamino)cyclohex-2-enone | Structure | Moderate Anticancer |

| 5,5-Dimethyl-2,4-oxazolidinedione | Structure | Antibacterial |

This comparison highlights the unique profile of this compound in terms of its combined antimicrobial and anticancer activities.

Q & A

Q. Example Workflow :

Crystallize the compound in ethyl acetate.

Collect Data : Use a diffractometer (Mo-Kα radiation, λ=0.71073 Å).

Refine : SHELXL for least-squares refinement (R-factor < 0.05) .

How can conformational analysis of the cyclohexenone ring be systematically conducted using computational and experimental approaches?

Advanced Research Question

Methodological Answer:

- Computational Modeling : Apply Cremer-Pople puckering coordinates to quantify ring distortion. Parameters include amplitude (q) and phase angle (φ) derived from Cartesian coordinates .

- Experimental Validation : Compare computational results with X-ray crystallography data. For example, analyze puckering displacements (zj) relative to the mean plane of the ring .

- Software Tools : Gaussian (DFT calculations) and Mercury (crystallographic visualization) to correlate theoretical and experimental conformers.

Q. Case Study :

- Haddad et al. (2008a) : Single-receptor tuning yielded 70% correlation but limited generalizability.

- Saito et al. (2009) : Multi-receptor testing improved chemical feature extrapolation but required high-throughput screening .

How can researchers design experiments to investigate stereochemical outcomes in asymmetric synthesis pathways involving this compound?

Advanced Research Question

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers.

- NMR Analysis : Employ Mosher’s method or NOESY to assign absolute configuration.

- Enantiomeric Excess (ee) : Calculate via integration of diastereomeric peaks in ¹H NMR or circular dichroism (CD) spectroscopy .

Q. Example Protocol :

Synthesize diastereomers using (1R,4R)- or (1S,4S)-configured amines.

Analyze : ¹H NMR δ 5.20 ppm (Hx) shows splitting patterns indicative of stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.